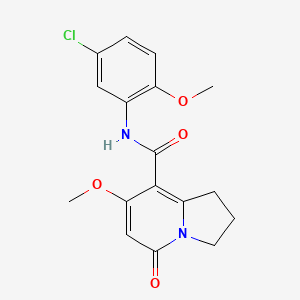![molecular formula C18H16N4O4S B2574390 5-(3,5-dimethoxyphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine CAS No. 862975-94-8](/img/structure/B2574390.png)
5-(3,5-dimethoxyphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including an oxadiazole ring and a benzothiazole ring. Both of these structures are common in pharmaceutical compounds and materials science due to their unique chemical properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The electron-donating methoxy groups could potentially increase the compound’s reactivity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in nucleophilic substitution reactions, especially if they contain halogen atoms .Scientific Research Applications
Antitumor Activity and ROS-Mediated Apoptosis
The synthetic chalcone derivative DPP23 (also known as the compound ) has demonstrated antitumor activity. Specifically, it selectively induces apoptosis in cancer cells through reactive oxygen species (ROS) generation. Unlike healthy cells, cancer cells are particularly vulnerable to ROS-induced damage. DPP23’s mechanism of action involves ROS-mediated cell death, making it a promising candidate for targeted cancer therapy .
Glutathione Metabolism Modulation
DPP23 affects global gene expression, including genes associated with oxidative stress and apoptosis. Notably, it impacts glutathione metabolism, a critical cellular defense system against oxidative damage. Several genes involved in glutathione metabolism, such as CHAC1, GCLC, G6PD, GSTO2, and others, are modulated by DPP23. Among these, CHAC1 stands out as the most responsive to DPP23 treatment. Understanding these molecular interactions could lead to novel therapeutic strategies .
Tyrosinase Inhibition
In addition to its antitumor properties, DPP23 exhibits potent tyrosinase inhibition. Tyrosinase is an enzyme involved in melanin synthesis and plays a crucial role in skin pigmentation. DPP23, specifically the compound (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, shows strong competitive inhibition against mushroom tyrosinase. This finding suggests potential applications in cosmetics and dermatology .
Aggregation-Induced Emission (AIE) Photosensitizers
DPP23 belongs to a class of compounds with aggregation-induced emission (AIE) properties. These molecules emit fluorescence upon aggregation, making them valuable in bioimaging, sensing, and photodynamic therapy. Researchers have designed and synthesized AIE photosensitizers based on DPP23’s D–π–A structure. These compounds hold promise for targeted imaging and cancer treatment .
Transcriptomic Studies
Transcriptomic analysis has revealed insights into DPP23’s effects on gene expression. By mining microarray data, researchers have identified DPP23 target genes responsible for ROS generation. Understanding these gene interactions can guide further investigations and therapeutic development .
Potential Drug Development
Given its multifaceted effects, DPP23 represents a potential lead compound for drug development. Researchers continue to explore its pharmacological properties, aiming to harness its unique features for clinical applications.
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-(3,5-dimethoxyphenyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O4S/c1-23-11-4-5-14-15(9-11)27-18(19-14)20-17-22-21-16(26-17)10-6-12(24-2)8-13(7-10)25-3/h4-9H,1-3H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZHUCDRKVYJEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC3=NN=C(O3)C4=CC(=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-dimethoxyphenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2574307.png)
![4-fluoro-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2574308.png)

![N-(2-chlorophenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B2574311.png)

![(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)(methoxy)amine](/img/structure/B2574313.png)


![N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2574318.png)
![N-(1-cyanoethyl)-2-[2-(trifluoromethyl)phenoxy]propanamide](/img/structure/B2574319.png)
thioxophosphorane](/img/structure/B2574320.png)
![7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2574321.png)

![4-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2574330.png)